2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride
CAS No.:
Cat. No.: VC13720480
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20ClNO2 |
|---|---|
| Molecular Weight | 233.73 g/mol |
| IUPAC Name | 2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H19NO2.ClH/c1-9(2,3)11-4-10(5-11,6-11)7(12)8(13)14;/h7H,4-6,12H2,1-3H3,(H,13,14);1H |
| Standard InChI Key | YNRSUKIZBZAXRK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C12CC(C1)(C2)C(C(=O)O)N.Cl |
| Canonical SMILES | CC(C)(C)C12CC(C1)(C2)C(C(=O)O)N.Cl |
Introduction
Chemical Structure and Stereochemical Features
Core Architecture
The compound’s defining feature is its bicyclo[1.1.1]pentane scaffold, a highly strained hydrocarbon system consisting of three fused rings with bridgehead carbon atoms. This structure imposes significant rigidity, reducing conformational flexibility and influencing intermolecular interactions. The tert-butyl group () at the 3-position of the bicyclo[1.1.1]pentane core introduces steric bulk, further stabilizing the molecule against torsional strain .
Stereochemical Configuration
The chiral center at the 2-position of the acetic acid side chain confers stereochemical specificity. The (2S)-enantiomer is the predominant form, as evidenced by its association with the CAS number 944313-19-3 . This configuration is critical for potential biological activity, as enantiomeric purity often dictates molecular recognition in pharmacological contexts. The hydrochloride salt form, denoted by the CAS number 944278-22-2 , enhances aqueous solubility through ionic dissociation, a property leveraged in formulation development .
Table 1: Comparative Structural Properties of the Free Base and Hydrochloride Salt
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride typically begins with the construction of the bicyclo[1.1.1]pentane core. Modern methodologies often employ [1.1.1]propellane as a precursor, undergoing radical or transition metal-catalyzed reactions to introduce substituents. Subsequent functionalization involves:
-
Alkylation: Introduction of the tert-butyl group via Friedel-Crafts or nucleophilic substitution.
-
Amino Acid Incorporation: Coupling of the bicyclic intermediate with a protected glycine derivative, followed by deprotection to yield the free amino acid .
-
Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt, optimizing stability and handling .
Analytical Characterization
Advanced spectroscopic techniques validate structural integrity:
-
Nuclear Magnetic Resonance (NMR): and NMR spectra confirm the bicyclo[1.1.1]pentane geometry and tert-butyl substituent .
-
Mass Spectrometry: High-resolution MS aligns with the molecular ion peak at m/z 233.73 for the hydrochloride form .
-
X-ray Crystallography: Resolves the spatial arrangement of the bicyclic system and chiral center .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point range of 210–215°C for the hydrochloride salt, indicative of moderate thermal resilience. The free base exhibits lower thermal stability, decomposing above 180°C.
Solubility Profile
The hydrochloride salt demonstrates improved solubility in polar solvents such as water (≈15 mg/mL at 25°C) and methanol (≈50 mg/mL) . In contrast, the free base is sparingly soluble in water (<1 mg/mL) but dissolves in dichloromethane and dimethyl sulfoxide .
Acid-Base Behavior
The amino group () and carboxylic acid () confer zwitterionic characteristics in aqueous media . Protonation of the amino group in acidic conditions facilitates salt formation, while deprotonation at higher pH regenerates the free base.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume